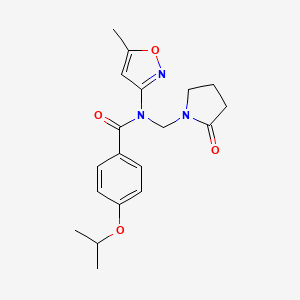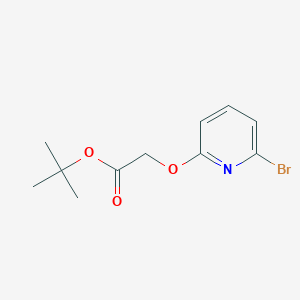
Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is a chemical compound with the CAS Number: 1206248-94-3 . It has a molecular weight of 288.14 and its IUPAC name is tert-butyl [(6-bromo-2-pyridinyl)oxy]acetate . The compound is typically stored at a temperature of 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is 1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is a liquid at room temperature . It has a molecular weight of 288.14 . The compound is stored at a temperature of 4°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Bromination and Aryl-functionalization of Pyrene Derivatives
Research by Feng et al. (2015) explores the bromination mechanism of 2-tert-butylpyrene, highlighting the role of iron(III) bromide in directing bromine atoms to specific positions on the pyrene molecule. This method allows for the regioselective synthesis of bromopyrene derivatives, which can further undergo aryl-functionalization through Suzuki–Miyaura cross-coupling reactions. Such processes are essential for the development of advanced materials with specific photophysical properties (Feng et al., 2015).
Photophysical Properties of Pyrene Derivatives
The study by Feng et al. also delves into the photophysical properties of aryl-functionalized pyrene derivatives. These properties are crucial for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The systematic investigation of fluorescence and absorption characteristics of these compounds provides insights into their potential use in electronic and optoelectronic devices (Feng et al., 2015).
Coordination Chemistry and Catalysis
The coordination compounds of terpyridines, including derivatives of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate, are utilized across various research fields such as organometallic catalysis, materials science, and biomedicine. Terpyridines and their transition metal complexes catalyze a broad range of reactions, from water splitting in artificial photosynthesis to biochemical transformations. These applications highlight the versatility of terpyridine ligands in catalyzing organic and macromolecular chemistry transformations (Winter et al., 2011).
Synthesis of Preorganized Ligands
Charbonnière et al. (2002) discuss the transformation of bromo to ester groups in the context of synthesizing ligands with 6-bromo-2,2'-bipyridine pendant arms. These ligands are pivotal in the development of preorganized ligands for potential labeling of biological material. The synthetic protocols offer a valuable approach for designing ligands with specific functionalizations, opening pathways for targeted drug delivery and diagnostic applications (Charbonnière et al., 2002).
Molecular Recognition in Catalysis
Balcells et al. (2009) highlight the role of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate derivatives in molecular recognition within Mn-catalyzed C-H oxidation reactions. The study showcases how molecular recognition via H-bonding influences selectivity and mechanism in catalysis, emphasizing the importance of ligand design in achieving high selectivity in oxidation reactions (Balcells et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBRJVIWCMCNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=NC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

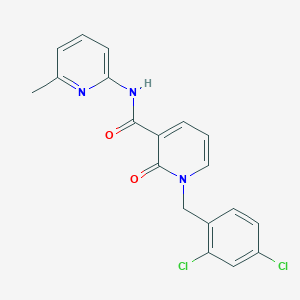

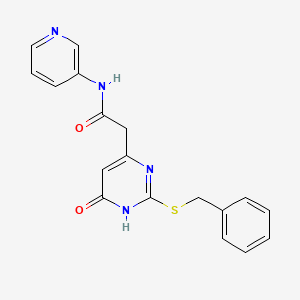
![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)
![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)

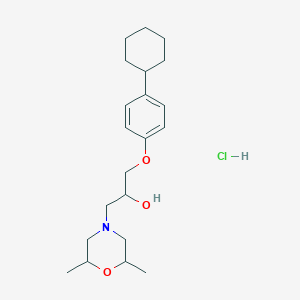
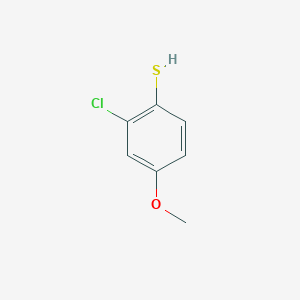
![3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2657059.png)

![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)

